3-Hydroxydesloratadine b-D-glucuronide
Descripción general
Descripción
3-Hydroxydesloratadine b-D-glucuronide is a metabolite of desloratadine, which is a second-generation, non-sedating antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . This compound is formed through the glucuronidation of 3-hydroxydesloratadine, a process catalyzed by specific enzymes in the human liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The formation of 3-hydroxydesloratadine b-D-glucuronide involves multiple enzymatic steps. Initially, desloratadine undergoes glucuronidation by UDP-glucuronosyltransferase 2B10 (UGT2B10) to form desloratadine glucuronide . This intermediate is then hydroxylated by cytochrome P450 2C8 (CYP2C8) to produce 3-hydroxydesloratadine . Finally, the glucuronidation of 3-hydroxydesloratadine by UGT enzymes results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the enzymatic processes involved suggest that biotechnological methods using recombinant enzymes or engineered microbial systems could be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxydesloratadine b-D-glucuronide primarily undergoes glucuronidation and hydroxylation reactions . These reactions are catalyzed by specific enzymes, including UGT2B10 and CYP2C8 .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid and UGT2B10 enzyme.
Hydroxylation: NADPH and CYP2C8 enzyme.
Major Products Formed
Desloratadine glucuronide: Formed from the glucuronidation of desloratadine.
3-Hydroxydesloratadine: Formed from the hydroxylation of desloratadine glucuronide.
This compound: Formed from the glucuronidation of 3-hydroxydesloratadine.
Aplicaciones Científicas De Investigación
3-Hydroxydesloratadine b-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of desloratadine in humans.
Drug Interaction Studies: Investigating the effects of various inhibitors on the formation of this compound.
Toxicology: Assessing the safety and potential toxicity of desloratadine and its metabolites.
Biochemistry: Understanding the enzymatic pathways involved in drug metabolism.
Mecanismo De Acción
The formation of 3-hydroxydesloratadine b-D-glucuronide involves the sequential action of UGT2B10 and CYP2C8 enzymes . Desloratadine is first glucuronidated by UGT2B10 to form desloratadine glucuronide . This intermediate is then hydroxylated by CYP2C8 to produce 3-hydroxydesloratadine . Finally, 3-hydroxydesloratadine undergoes glucuronidation to form this compound .
Comparación Con Compuestos Similares
Similar Compounds
Desloratadine: The parent compound, a non-sedating antihistamine.
3-Hydroxydesloratadine: An intermediate metabolite formed during the metabolism of desloratadine.
Desloratadine glucuronide: Another intermediate formed during the metabolism of desloratadine.
Uniqueness
3-Hydroxydesloratadine b-D-glucuronide is unique due to its specific formation pathway involving both glucuronidation and hydroxylation reactions . This compound is a significant metabolite in humans but is present only in trace amounts in nonclinical species .
Actividad Biológica
3-Hydroxydesloratadine β-D-glucuronide is a significant metabolite derived from desloratadine, an antihistamine used primarily for allergic conditions. Understanding its biological activity involves exploring its synthesis, metabolic pathways, and pharmacological implications.
Overview of 3-Hydroxydesloratadine
3-Hydroxydesloratadine is formed via the metabolic action of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Specifically, the formation of this compound is catalyzed by CYP2C8 after the glucuronidation of desloratadine by UGT2B10, which is essential for its subsequent oxidation and deconjugation processes .
Enzymatic Pathways
The primary enzymes involved in the metabolism of desloratadine to 3-hydroxydesloratadine include:
- UGT2B10 : Responsible for the initial glucuronidation of desloratadine.
- CYP2C8 : Catalyzes the conversion of the glucuronide form to 3-hydroxydesloratadine.
The metabolic pathway can be summarized as follows:
- Glucuronidation : Desloratadine is conjugated with glucuronic acid by UGT2B10.
- Oxidation : The resulting glucuronide undergoes oxidation by CYP2C8 to yield 3-hydroxydesloratadine.
- Deconjugation : This step may involve further enzymatic reactions that release the active metabolite .
Pharmacokinetics
The pharmacokinetic profile of 3-hydroxydesloratadine indicates that it has a relatively high affinity for binding to plasma proteins, which can affect its bioavailability and therapeutic effects. Studies involving cryopreserved human hepatocytes (CHHs) have shown that the Km (Michaelis-Menten constant) for the formation of 3-hydroxydesloratadine is approximately 1.6 μM, with a Vmax (maximum reaction rate) of 1.3 pmol/min per million cells .
Antihistaminic Activity
As a metabolite of desloratadine, 3-hydroxydesloratadine retains antihistaminic properties, contributing to the therapeutic effects against allergic reactions. Its activity is characterized by:
- Inhibition of Histamine Release : The compound competes with histamine for H1 receptor binding, leading to reduced symptoms associated with allergic responses.
- Long-lasting Effects : Due to its metabolic stability and pharmacokinetic properties, it provides prolonged relief from allergy symptoms.
Inhibition Studies
Research has demonstrated that inhibitors such as gemfibrozil significantly reduce the formation of 3-hydroxydesloratadine by inhibiting CYP2C8 activity. Inhibition rates were recorded at up to 98% under specific experimental conditions . This highlights the importance of CYP2C8 in regulating the levels of active metabolites in patients receiving desloratadine therapy.
Clinical Relevance
The clinical implications of these findings suggest that drugs affecting CYP2C8 activity could alter the efficacy and safety profile of desloratadine by modifying the concentration of its active metabolites. This necessitates careful consideration when prescribing desloratadine alongside other medications known to interact with CYP2C8 .
Data Summary Table
Parameter | Value |
---|---|
Km (for 3-hydroxydesloratadine) | 1.6 μM |
Vmax (formation rate) | 1.3 pmol/min/million cells |
Inhibition by gemfibrozil | Up to 98% |
Key Enzymes | UGT2B10, CYP2C8 |
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRWMPRWQUMIJ-LYVDORBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774538-89-5 | |
Record name | 3-Hydroxydesloratadine o-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXYDESLORATADINE O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is the formation of 3-Hydroxydesloratadine O-glucuronide important in desloratadine metabolism?
A1: The study highlights that the formation of 3-Hydroxydesloratadine O-glucuronide is a major metabolic pathway for desloratadine specifically in humans []. This metabolic route was successfully replicated in humanized-liver mice, which showed a similar excretion profile of 3-Hydroxydesloratadine O-glucuronide in urine as observed in humans []. This suggests that this metabolite plays a significant role in the clearance of desloratadine from the body. Understanding the metabolic fate of drugs like desloratadine, including the formation of major metabolites like 3-Hydroxydesloratadine O-glucuronide, is crucial for assessing drug efficacy and potential drug-drug interactions.
Q2: What is the significance of using humanized-liver mice in this study?
A2: Desloratadine exhibits species-dependent metabolism []. The study used chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice) to overcome the limitation of traditional animal models and better mimic human-specific metabolism of desloratadine []. These humanized-liver mice provided a more accurate platform to study the formation and excretion of human-specific metabolites like 3-Hydroxydesloratadine O-glucuronide, leading to more relevant data for understanding desloratadine metabolism in humans [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.